Medifoxamine

Description

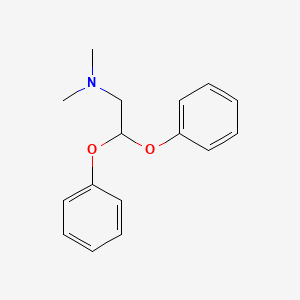

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2,2-diphenoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-17(2)13-16(18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMGHBMGNRQPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16604-45-8 (fumarate) | |

| Record name | Medifoxamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032359345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80186078 | |

| Record name | Medifoxamine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32359-34-5 | |

| Record name | Medifoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32359-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medifoxamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032359345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medifoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Medifoxamine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medifoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDIFOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWU7C2A1NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Medifoxamine: A Comprehensive Receptor Binding Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medifoxamine, a previously marketed antidepressant, exhibits a unique and complex receptor binding profile that contributes to its distinct pharmacological effects. This technical guide provides an in-depth analysis of this compound's interactions with various neurotransmitter receptors and transporters. We present a comprehensive summary of its binding affinities, detailed experimental methodologies for receptor binding assays, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, offering a foundational understanding of this compound's mechanism of action and a framework for the investigation of similar compounds.

Introduction

This compound is an atypical antidepressant that was formerly available in several European countries.[1][2] Its therapeutic properties are attributed to its modulation of multiple neurotransmitter systems, primarily through its interaction with dopamine and serotonin receptors and transporters.[1][3] Understanding the nuances of its receptor binding profile is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide synthesizes available data on this compound's binding affinities and provides the technical context necessary for its interpretation and for future research.

Receptor Binding Profile of this compound and its Metabolites

This compound's pharmacological activity is not solely attributable to the parent compound; its two active metabolites, CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine), also contribute significantly to its overall effect.[1] The following tables summarize the in vitro binding affinities (IC50 and Ki values) of this compound and its metabolites for key molecular targets. Lower IC50 and Ki values indicate higher binding affinity.

Table 1: this compound Receptor and Transporter Binding Affinities

| Target | This compound IC50 (nM) | This compound Ki (nM) | Notes |

| Dopamine Transporter (DAT) | - | - | Acts as a weak dopamine reuptake inhibitor.[1][3] |

| Serotonin Transporter (SERT) | 1500[1][3] | - | Weak serotonin reuptake inhibitor.[1][3] |

| 5-HT2A Receptor | 950[1][3] | ~1000[4] | Weak antagonist activity.[1][3] |

| 5-HT2C Receptor | 980[1][3] | ~1000[4] | Weak antagonist activity.[1][3] |

| α1-Adrenergic Receptor | - | - | 10-fold lower affinity relative to 5-HT2 binding sites.[1][3] |

| Muscarinic Acetylcholine Receptors | - | - | Very low affinity, lacks anticholinergic properties.[1][3] |

| Norepinephrine Transporter (NET) | - | - | Reportedly inactive as a norepinephrine reuptake inhibitor.[1][3] |

| 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3 Receptors | >10,000[1] | - | Lacks affinity for these serotonin receptor subtypes.[1] |

Table 2: Active Metabolites of this compound - Receptor and Transporter Binding Affinities

| Target | CRE-10086 IC50 (nM) | CRE-10357 IC50 (nM) |

| Serotonin Transporter (SERT) | 450[1] | 660[1] |

| 5-HT2A Receptor | 330[1] | 1600[1] |

| 5-HT2C Receptor | 700[1] | 6300[1] |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The Ki value is the inhibition constant for a drug; it is the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities, such as those presented above, is typically achieved through competitive radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[5]

General Principle

Competitive radioligand binding assays measure the affinity of a test compound (e.g., this compound) for a receptor by quantifying its ability to displace a radiolabeled ligand that has a known high affinity for that receptor. The assay is performed by incubating a constant concentration of the radiolabeled ligand and receptor preparation with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces more of the radiolabeled ligand from the receptor. The concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Generalized Protocol for Monoamine Transporter Binding Assay

This protocol provides a general framework for determining the binding affinity of a compound for the dopamine transporter (DAT) or serotonin transporter (SERT).

3.2.1. Materials

-

Cell Membranes: Membranes prepared from cells stably expressing the human dopamine or serotonin transporter.

-

Radioligand: A high-affinity radiolabeled ligand for the target transporter (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known inhibitor for the respective transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT).

-

96-well Plates.

-

Glass Fiber Filters.

-

Scintillation Fluid and Counter.

3.2.2. Procedure

-

Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

Test compound at various concentrations.

-

Radioligand at a fixed concentration (typically at or below its Kd value).

-

For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

-

Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

3.2.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

The pharmacological effects of this compound are initiated by its binding to specific receptors and transporters, which in turn triggers intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the key molecular targets of this compound.

Dopamine Transporter (DAT) Signaling

The dopamine transporter's primary function is the reuptake of dopamine from the synaptic cleft, thus regulating the duration and intensity of dopaminergic signaling. This process is dependent on sodium and chloride ions.

Caption: Dopamine Transporter (DAT) Signaling Workflow.

Serotonin Transporter (SERT) Signaling

Similar to the dopamine transporter, the serotonin transporter facilitates the reuptake of serotonin from the synapse, a process that is also dependent on the co-transport of sodium and chloride ions and the counter-transport of potassium.

Caption: Serotonin Transporter (SERT) Signaling Workflow.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[6] this compound acts as a weak antagonist at this receptor.

Caption: 5-HT2A Receptor Signaling Pathway.

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor, another GPCR, also primarily couples to the Gq/11 pathway, similar to the 5-HT2A receptor. This compound exhibits weak antagonist properties at this receptor as well.

Caption: 5-HT2C Receptor Signaling Pathway.

Conclusion

This compound presents a multifaceted receptor binding profile, characterized by weak inhibition of dopamine and serotonin reuptake and weak antagonism of 5-HT2A and 5-HT2C receptors. Its active metabolites exhibit a more potent interaction with the serotonin transporter and 5-HT2A/2C receptors, highlighting the importance of considering metabolic pathways in drug action. The provided experimental framework for radioligand binding assays offers a basis for the continued investigation of this compound and the development of new compounds with tailored receptor interaction profiles. The visualization of the associated signaling pathways further clarifies the downstream consequences of these molecular interactions. This comprehensive guide serves as a foundational resource for researchers dedicated to advancing the understanding of neuropharmacology and the development of next-generation therapeutics for neuropsychiatric disorders.

References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 4. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Medifoxamine Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medifoxamine, chemically known as N,N-dimethyl-2,2-diphenoxyethanamine, is an atypical antidepressant that was previously marketed for the treatment of depression. This technical guide provides a comprehensive overview of a plausible chemical synthesis and purification process for this compound Fumarate. The synthesis is presented as a multi-step process commencing with the formation of a key diaryl ether intermediate, followed by N,N-dimethylation, and concluding with the formation of the fumarate salt. Detailed experimental protocols, tabulated quantitative data, and process visualizations are provided to assist researchers in understanding the synthetic pathway and purification strategies for this compound.

Introduction

This compound is a psychoactive compound that acts as a dopamine reuptake inhibitor. Although it is no longer commercially available in many countries, its unique pharmacological profile continues to be of interest to the scientific community. This document outlines a feasible and detailed laboratory-scale synthesis of this compound Fumarate, intended for research and drug development purposes. The proposed synthesis is based on established and reliable organic chemistry reactions.

Proposed Synthesis Pathway

The overall synthetic route to this compound Fumarate can be conceptually divided into three main stages:

-

Synthesis of the Key Intermediate (2,2-diphenoxyethanamine): This stage focuses on the construction of the core diaryl ether structure.

-

N,N-dimethylation of the Primary Amine: The primary amine intermediate is converted to the tertiary amine, this compound (free base).

-

Formation of the Fumarate Salt: The this compound free base is reacted with fumaric acid to yield the stable and crystalline this compound Fumarate salt.

A logical diagram of the overall synthesis workflow is presented below.

Caption: Overall workflow for the synthesis of this compound Fumarate.

Experimental Protocols

Stage 1: Synthesis of 2,2-diphenoxyethanamine (Intermediate 1)

This proposed synthesis utilizes a modified Williamson ether synthesis approach.

Reaction Scheme:

Materials:

-

Phenol

-

1,2-Dibromoethane

-

Sodium Hydroxide (NaOH)

-

Ammonia (aqueous solution)

-

Toluene

-

Ethanol

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO4)

Protocol for 1,2-diphenoxyethane synthesis:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (2.0 equivalents) in toluene.

-

Add a solution of sodium hydroxide (2.2 equivalents) in water and stir vigorously to form sodium phenoxide.

-

To this mixture, add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and wash with water to remove inorganic salts.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1,2-diphenoxyethane.

-

Purify the crude product by recrystallization from ethanol to yield pure 1,2-diphenoxyethane.

Protocol for amination to 2,2-diphenoxyethanamine:

Note: This step is proposed and may require optimization.

-

In a sealed pressure vessel, dissolve the purified 1,2-diphenoxyethane in a suitable solvent such as ethanol.

-

Add an excess of concentrated aqueous ammonia.

-

Heat the mixture to 100-120 °C for 24-48 hours.

-

Cool the reaction vessel, and carefully vent any excess pressure.

-

Extract the reaction mixture with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,2-diphenoxyethanamine.

-

Further purification can be achieved by column chromatography on silica gel.

Stage 2: Synthesis of this compound (N,N-dimethyl-2,2-diphenoxyethanamine)

This step is achieved via the Eschweiler-Clarke reaction.[1][2][3][4]

Reaction Scheme:

Materials:

-

2,2-diphenoxyethanamine (Intermediate 1)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na2SO4)

Protocol:

-

To a round-bottom flask, add 2,2-diphenoxyethanamine (1.0 equivalent).

-

Add an excess of formic acid (approximately 5.0 equivalents) followed by an excess of aqueous formaldehyde solution (approximately 5.0 equivalents).

-

Heat the reaction mixture to reflux (around 100 °C) for 8-12 hours. The evolution of carbon dioxide should be observed.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound free base.

-

The crude product can be purified by vacuum distillation or column chromatography.

Stage 3: Preparation of this compound Fumarate

Reaction Scheme:

Materials:

-

This compound free base

-

Fumaric acid

-

Ethanol

-

Diethyl ether

Protocol:

-

Dissolve the purified this compound free base in a minimal amount of warm ethanol.

-

In a separate flask, dissolve fumaric acid (1.0-1.1 equivalents) in a minimal amount of warm ethanol.

-

Add the fumaric acid solution dropwise to the this compound solution with stirring.

-

A white precipitate of this compound Fumarate should form.

-

Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to obtain pure this compound Fumarate.

Data Presentation

Table 1: Summary of Reactants and Expected Yields

| Step | Reactant 1 | Reactant 2 | Product | Theoretical Yield (Molar) | Estimated Practical Yield (%) |

| 1a | Phenol | 1,2-Dibromoethane | 1,2-diphenoxyethane | 1.0 | 70-80 |

| 1b | 1,2-diphenoxyethane | Ammonia | 2,2-diphenoxyethanamine | 1.0 | 40-50 |

| 2 | 2,2-diphenoxyethanamine | Formaldehyde/Formic Acid | This compound | 1.0 | 80-90 |

| 3 | This compound | Fumaric Acid | This compound Fumarate | 1.0 | >95 |

Table 2: Physicochemical Properties of this compound Fumarate

| Property | Value |

| Molecular Formula | C20H23NO6 |

| Molecular Weight | 373.40 g/mol |

| Appearance | White crystalline solid |

| Melting Point | ~136-138 °C |

| Solubility | Soluble in methanol, sparingly soluble in water |

Purification and Characterization

Purification Workflow

Caption: General workflow for the purification of this compound Fumarate.

Characterization Techniques

The identity and purity of the synthesized this compound Fumarate should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of both the this compound and fumarate moieties.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the this compound cation.

-

Melting Point Analysis: To assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Conclusion

This technical guide provides a detailed and plausible pathway for the synthesis and purification of this compound Fumarate. The proposed methods are based on well-established chemical reactions and are suitable for laboratory-scale preparation. Researchers and scientists can utilize this guide as a foundation for their own synthetic efforts, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard safety precautions should be followed at all times when handling the chemicals and performing the reactions described herein.

References

Unraveling the Neurochemical Landscape of Medifoxamine's Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Medifoxamine, a withdrawn antidepressant, continues to be a subject of scientific interest due to its unique neurochemical profile. A significant portion of its pharmacological activity is attributed to its active metabolites, which are formed during first-pass metabolism. This technical guide provides an in-depth analysis of the neurochemical properties of these metabolites, presenting quantitative data, experimental methodologies, and visualizations of relevant pathways to facilitate further research and drug development endeavors.

Core Neurochemical Properties of this compound's Active Metabolites

This compound is primarily metabolized into two key active compounds: CRE-10086 (N-desmethylthis compound) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine) . These metabolites exhibit significant interaction with key targets in the central nervous system, particularly within the serotonergic system. Their activity at the serotonin transporter (SERT) and specific serotonin receptors contributes substantially to the overall pharmacological effects observed with the parent drug.[1]

Quantitative Analysis of Receptor and Transporter Interactions

The following tables summarize the in vitro binding affinities of this compound's active metabolites for key neurochemical targets. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the binding of a specific radioligand to its target.

Table 1: Serotonin Transporter (SERT) and Receptor Binding Affinities (IC50, nM)

| Compound | Serotonin Transporter (SERT) | 5-HT2A Receptor | 5-HT2C Receptor |

| CRE-10086 | 450 | 330 | 700 |

| CRE-10357 | 660 | 1,600 | 6,300 |

Data sourced from publicly available pharmacological data.[1]

It is noteworthy that both metabolites, along with the parent compound, show a lack of significant affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT3, with IC50 values greater than 10,000 nM.[1] This selectivity is a crucial aspect of their neurochemical profile.

Experimental Methodologies

General Radioligand Binding Assay Protocol

This protocol outlines the standard procedure for determining the IC50 values of test compounds at specific receptor or transporter targets.

Objective: To measure the ability of a test compound (e.g., CRE-10086, CRE-10357) to inhibit the binding of a specific radiolabeled ligand to a target receptor or transporter preparation.

Materials:

-

Test Compounds: this compound active metabolites (CRE-10086, CRE-10357) at various concentrations.

-

Radioligand: A radioactively labeled molecule with high affinity and specificity for the target of interest (e.g., [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A receptors).

-

Target Preparation: Homogenates of brain tissue or cell lines expressing the target receptor or transporter.

-

Incubation Buffer: A buffer solution with appropriate pH and ionic strength to maintain the integrity of the target and facilitate binding.

-

Filtration Apparatus: A system to separate the bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).

-

Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

Procedure:

-

Preparation of Reagents: Dilute the test compounds, radioligand, and target preparation to their final concentrations in the incubation buffer.

-

Incubation: In a series of tubes, combine the target preparation, radioligand, and either buffer (for total binding), a high concentration of an unlabeled competing ligand (for non-specific binding), or the test compound at various concentrations.

-

Equilibrium: Incubate the tubes at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.

-

Termination of Incubation: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This step separates the receptor/transporter-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the processes involved in the study of this compound's active metabolites, the following diagrams, generated using the DOT language, illustrate the metabolic pathway and the general experimental workflow for determining neurochemical properties.

Caption: Metabolic conversion of this compound to its active metabolites.

Caption: Generalized workflow for radioligand binding assays.

Conclusion

The active metabolites of this compound, CRE-10086 and CRE-10357, are significant contributors to its pharmacological profile, demonstrating notable activity at the serotonin transporter and 5-HT2A/2C receptors. This guide provides a foundational understanding of their neurochemical properties, supported by quantitative data and a generalized experimental framework. Further research to elucidate the precise experimental conditions under which these data were generated is warranted to fully contextualize their activity and potential for future drug development. The provided visualizations offer a clear overview of the metabolic processes and the experimental steps involved in characterizing such compounds, serving as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to the Serotonergic vs. Dopaminergic Effects of Medifoxamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medifoxamine, a previously marketed atypical antidepressant, exerts its therapeutic effects through a complex interplay with both the serotonergic and dopaminergic systems. This technical guide provides a detailed examination of this compound's pharmacodynamic profile, focusing on its dual action as a serotonin-dopamine reuptake inhibitor (SDRI) and a 5-HT₂ receptor antagonist. We present a comprehensive analysis of its binding affinities and functional activities, including those of its primary active metabolites, CRE-10086 and CRE-10357. This document summarizes quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of key pathways and processes to elucidate the nuanced serotonergic versus dopaminergic effects of this compound.

Introduction

This compound (formerly sold as Clédial and Gerdaxyl) is an atypical antidepressant and anxiolytic agent that was available in France and Spain.[1] It was withdrawn from the market in the late 1990s and early 2000s due to incidents of hepatotoxicity.[1] Despite its withdrawal, the unique pharmacological profile of this compound continues to be of interest to researchers. It acts on both serotonergic and dopaminergic pathways, distinguishing it from many other antidepressant classes. The drug functions primarily as a weak dopamine reuptake inhibitor and an even weaker serotonin reuptake inhibitor.[1] Additionally, it demonstrates antagonistic properties at 5-HT₂ₐ and 5-HT₂꜀ receptors.[1][2]

A crucial aspect of this compound's pharmacology is its extensive first-pass metabolism in the liver, which produces two active metabolites: CRE-10086 and CRE-10357.[1] These metabolites are pharmacologically active, with potencies up to three times greater than the parent compound, and contribute significantly to the overall therapeutic effects.[1] This guide aims to dissect the serotonergic and dopaminergic actions of this compound and its metabolites, providing a clear, data-driven comparison for scientific and drug development professionals.

Pharmacodynamic Profile: A Comparative Analysis

This compound's mechanism of action is characterized by a mixed and relatively modest affinity for monoamine transporters and receptors. Its effects are a composite of the parent drug and its more potent metabolites.

Dopaminergic Effects

The primary dopaminergic action of this compound is the inhibition of the dopamine transporter (DAT). This action is considered preferential, although relatively weak, and leads to increased extracellular dopamine concentrations.[1][3] This mechanism is thought to contribute to its antidepressant effects, as dopamine is integral to the brain's reward and motivation systems.[4][5]

Serotonergic Effects

This compound's interaction with the serotonin system is multifaceted:

-

Serotonin Transporter (SERT) Inhibition: The parent drug is a very weak inhibitor of serotonin reuptake.[1] However, its metabolites, particularly CRE-10086, show significantly higher affinity for SERT, enhancing the net serotonergic effect of the drug.[1]

-

5-HT₂ Receptor Antagonism: this compound and its metabolite CRE-10086 act as antagonists at 5-HT₂ₐ and 5-HT₂꜀ receptors.[1][2] Antagonism of these receptors is a known mechanism of several successful atypical antidepressants and is associated with anxiolytic and antidepressant effects, as well as potential mitigation of sleep disturbances and sexual dysfunction that can be caused by SERT inhibition alone.

This compound and its metabolites show negligible affinity for other serotonin receptors, including 5-HT₁ₐ, 5-HT₁ₙ, 5-HT₁ₒ, and 5-HT₃ (IC₅₀ >10,000 nM).[1]

Data Presentation: Binding Affinities

The following tables summarize the in vitro binding affinities (IC₅₀ values) of this compound and its active metabolites for key dopaminergic and serotonergic targets. Lower IC₅₀ values indicate higher binding affinity.

Table 1: Binding Profile of this compound

| Target | Action | IC₅₀ (nM) |

| Dopamine Transporter (DAT) | Reuptake Inhibitor | Weak Affinity (Specific value not consistently reported) |

| Serotonin Transporter (SERT) | Reuptake Inhibitor | 1,500[1] |

| 5-HT₂ₐ Receptor | Antagonist | 950[1] |

| 5-HT₂꜀ Receptor | Antagonist | 980[1] |

Table 2: Binding Profile of Active Metabolites

| Compound | Target | IC₅₀ (nM) |

| CRE-10086 | Serotonin Transporter (SERT) | 450[1] |

| 5-HT₂ₐ Receptor | 330[1] | |

| 5-HT₂꜀ Receptor | 700[1] | |

| CRE-10357 | Serotonin Transporter (SERT) | 660[1] |

| 5-HT₂ₐ Receptor | 1,600[1] | |

| 5-HT₂꜀ Receptor | 6,300[1] |

Note: The data indicates that the metabolite CRE-10086 is a more potent serotonin reuptake inhibitor and 5-HT₂ₐ/5-HT₂꜀ antagonist than the parent drug, this compound.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the primary sites of action for this compound and its metabolites within the dopaminergic and serotonergic synapses.

Caption: this compound's Mechanism of Action at Synaptic Terminals.

Experimental Workflows

The following diagrams outline the standard experimental protocols used to determine the pharmacodynamic properties of compounds like this compound.

Caption: Workflow for a Radioligand Receptor Binding Assay.

Caption: Workflow for a Synaptosomal Neurotransmitter Reuptake Assay.

Experimental Protocols

The quantitative data presented in this guide are typically derived from standardized in vitro pharmacological assays.

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for a specific receptor or transporter.

-

Objective: To quantify the binding affinity (IC₅₀ or Kᵢ) of this compound and its metabolites for DAT, SERT, and 5-HT₂ receptors.

-

Methodology:

-

Tissue Preparation: Brain tissue from a relevant region (e.g., striatum for DAT, cortex for SERT/5-HT₂) is homogenized and centrifuged to isolate cell membranes containing the target proteins.

-

Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]citalopram for SERT; [³H]ketanserin for 5-HT₂ₐ) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the drug that inhibits 50% of specific radioligand binding) is calculated.

-

Synaptosomal Reuptake Assays

These assays measure the ability of a drug to inhibit the uptake of a neurotransmitter into presynaptic terminals.

-

Objective: To determine the functional potency (IC₅₀) of this compound and its metabolites as inhibitors of dopamine and serotonin reuptake.

-

Methodology:

-

Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from fresh brain tissue by homogenization and differential centrifugation.

-

Assay: Synaptosomes are suspended in a physiological buffer and pre-incubated with various concentrations of the test compound.

-

Uptake Initiation: A low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) is added to initiate uptake.

-

Termination: After a brief incubation period (typically a few minutes), uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated inside the synaptosomes is quantified by liquid scintillation counting.

-

Data Analysis: The concentration-dependent inhibition of neurotransmitter uptake is plotted to determine the IC₅₀ value.

-

Conclusion

The pharmacological profile of this compound is defined by a dual action on both dopaminergic and serotonergic systems.

-

Dopaminergic Effects: this compound acts as a weak dopamine reuptake inhibitor. This is considered its preferential action, though specific IC₅₀ values for DAT are not as consistently reported as for its serotonergic targets.

-

Serotonergic Effects: The serotonergic activity is more complex. The parent drug is a very weak SERT inhibitor (IC₅₀ = 1,500 nM) but a moderate antagonist of 5-HT₂ₐ and 5-HT₂꜀ receptors (IC₅₀ ≈ 950-980 nM).[1] Crucially, its active metabolite, CRE-10086, is a significantly more potent SERT inhibitor (IC₅₀ = 450 nM) and 5-HT₂ₐ antagonist (IC₅₀ = 330 nM).[1]

Synthesis: When considering the parent drug and its active metabolites, this compound functions as a serotonin-dopamine reuptake inhibitor (SDRI) with significant 5-HT₂ receptor antagonism.[3] The contribution of its metabolites, especially CRE-10086, substantially enhances its serotonergic activity, bringing the potency of SERT inhibition closer to that of its dopaminergic effects. The combined action of weak dopamine reuptake inhibition, moderate serotonin reuptake inhibition (via metabolites), and 5-HT₂ receptor blockade likely underlies its efficacy as an antidepressant with anxiolytic properties. This multifaceted mechanism of action remains a subject of scientific interest for the development of novel therapeutics for mood disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [The role of type 2 serotonin receptors, 5-HT2A and 5-HT2C, in depressive disorders: effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Dopamine vs. serotonin: Similarities, differences, and relationship [medicalnewstoday.com]

- 5. Brain dopamine and serotonin differ in regulation and its consequences - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Synapse: Unveiling the Non-Monoaminergic Targets of Medifoxamine

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Medifoxamine, a withdrawn antidepressant, has historically been characterized by its activity as a monoamine reuptake inhibitor. However, a growing body of evidence reveals a more complex pharmacological profile, extending beyond the classical monoamine transporters (SERT, NET, DAT). This technical guide delves into the molecular targets of this compound and its active metabolites that are independent of monoamine reuptake, providing a comprehensive overview for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines detailed experimental methodologies for the cited experiments, and visualizes the intricate signaling pathways involved.

Quantitative Analysis of this compound's Non-Monoaminergic Targets

The primary non-monoaminergic targets identified for this compound and its principal active metabolites, CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine), are the serotonin 5-HT2A and 5-HT2C receptors. This compound and its metabolites act as antagonists at these receptors. The binding affinities, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.

| Compound | Target | IC50 (nM) |

| This compound | 5-HT2A Receptor | 950[1] |

| 5-HT2C Receptor | 980[1] | |

| CRE-10086 | 5-HT2A Receptor | 330[1] |

| 5-HT2C Receptor | 700[1] | |

| CRE-10357 | 5-HT2A Receptor | 1,600[1] |

| 5-HT2C Receptor | 6,300[1] |

It is important to note that this compound and its metabolites exhibit negligible affinity (>10,000 nM) for other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT3, as well as for muscarinic acetylcholine receptors and α1-adrenergic receptors[1].

Experimental Protocols: Characterizing Receptor Binding Affinity

The determination of the binding affinities of this compound and its metabolites for the 5-HT2A and 5-HT2C receptors is typically achieved through competitive radioligand binding assays. The following is a detailed, representative protocol for such an experiment.

Objective:

To determine the in vitro binding affinity (Ki or IC50) of this compound and its metabolites (CRE-10086, CRE-10357) for the human 5-HT2A and 5-HT2C receptors.

Materials:

-

Test Compounds: this compound, CRE-10086, CRE-10357

-

Radioligands:

-

For 5-HT2A Receptor: [3H]-Ketanserin

-

For 5-HT2C Receptor: [3H]-Mesulergine

-

-

Receptor Source:

-

Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A or 5-HT2C receptor.

-

Alternatively, rat cortical membrane preparations can be used as a source of native receptors.

-

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: Mianserin (10 µM) or another suitable high-affinity ligand.

-

Scintillation Cocktail

-

96-well Filter Plates (e.g., GF/C filters presoaked in polyethyleneimine)

-

Filtration Apparatus

-

Scintillation Counter

Workflow for Competitive Radioligand Binding Assay:

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin).

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filter plates, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of 5-HT2A and 5-HT2C Receptor Antagonism

The antagonism of 5-HT2A and 5-HT2C receptors by this compound and its metabolites is believed to contribute to its antidepressant effects by modulating downstream signaling cascades and influencing the activity of other neurotransmitter systems.

5-HT2A Receptor Antagonism Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Its activation by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Antagonism of this receptor by compounds like this compound blocks these downstream effects. In the context of depression, blockade of 5-HT2A receptors in the prefrontal cortex is thought to disinhibit pyramidal neurons, leading to an increase in dopamine and norepinephrine release in cortical and subcortical regions.

5-HT2C Receptor Antagonism Signaling Pathway

Similar to the 5-HT2A receptor, the 5-HT2C receptor is also coupled to the Gq/11 signaling pathway, leading to PLC activation upon serotonin binding. 5-HT2C receptors are known to exert a tonic inhibitory control over dopamine and norepinephrine release in several brain regions, including the prefrontal cortex and nucleus accumbens. By blocking these receptors, this compound and its metabolites can disinhibit these catecholaminergic systems, leading to increased levels of dopamine and norepinephrine, which is a well-established mechanism of antidepressant action.

Conclusion

The pharmacological profile of this compound extends beyond its effects on monoamine transporters, with significant antagonist activity at 5-HT2A and 5-HT2C receptors. This activity is shared, and in some cases enhanced, by its active metabolites. The blockade of these receptors likely contributes to the therapeutic effects of this compound by modulating downstream signaling cascades and disinhibiting the release of key catecholamines, dopamine and norepinephrine. A thorough understanding of these non-monoaminergic targets is crucial for a complete picture of this compound's mechanism of action and provides valuable insights for the development of novel antidepressants with multifaceted pharmacological profiles. This guide serves as a foundational resource for researchers and professionals in the field, encouraging further exploration into the complex interplay of neurotransmitter systems in the treatment of depressive disorders.

References

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dimethyl-2,2-diphenoxyethylamine (Medifoxamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-2,2-diphenoxyethylamine, also known as Medifoxamine, is an atypical antidepressant that was formerly marketed under the brand names Clédial and Gerdaxyl.[1] It exhibits a unique pharmacological profile, acting as both a dopamine and serotonin reuptake inhibitor, as well as an antagonist at the 5-HT2A and 5-HT2C receptors.[1] This guide provides a comprehensive overview of its physicochemical properties, proposed synthesis, analytical methods, and experimental workflows to investigate its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dimethyl-2,2-diphenoxyethylamine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C16H19NO2 | [1][2] |

| Molecular Weight | 257.33 g/mol | [1][2] |

| IUPAC Name | N,N-dimethyl-2,2-diphenoxyethanamine | [1] |

| CAS Number | 32359-34-5 | [1] |

| Melting Point | 138 °C (fumarate salt: 128.5°C) | [3][4] |

| Boiling Point (Predicted) | 380.0 ± 37.0 °C | [3] |

| Density (Predicted) | 1.076 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.39 ± 0.28 | [3] |

| Water Solubility | 0.327 mg/mL | [5] |

| logP | 3.05 | [5] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3] |

Synthesis and Characterization: Proposed Experimental Protocols

Proposed Synthesis of N,N-Dimethyl-2,2-diphenoxyethylamine

A potential two-step synthesis is outlined below, starting from 2,2-diphenoxyethanol.

Step 1: Halogenation of 2,2-diphenoxyethanol

-

To a solution of 2,2-diphenoxyethanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,2-diphenoxyethyl chloride.

Step 2: Amination of 2,2-diphenoxyethyl chloride

-

Dissolve 2,2-diphenoxyethyl chloride (1 equivalent) in a solution of dimethylamine (excess, e.g., 5 equivalents) in a polar aprotic solvent such as acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate (2 equivalents), to the mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N,N-Dimethyl-2,2-diphenoxyethylamine.

Analytical Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and quantification.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of the purified compound in the mobile phase and perform serial dilutions to create a calibration curve.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for structural confirmation.

-

Solvent: Deuterated chloroform (CDCl3).

-

1H NMR: Expect signals corresponding to the aromatic protons of the two phenyl groups, a triplet for the methine proton, a doublet for the methylene protons adjacent to the nitrogen, and a singlet for the two methyl groups on the nitrogen.

-

13C NMR: Expect signals for the aromatic carbons, the methine carbon, the methylene carbon, and the methyl carbons.

Pharmacological Investigation: Experimental Workflows

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action involves the inhibition of dopamine and serotonin reuptake and antagonism of 5-HT2A and 5-HT2C receptors.[1]

Caption: Signaling pathway of this compound.

Experimental Workflow: Dopamine Transporter (DAT) Binding Assay

This workflow describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter.

Caption: Workflow for DAT binding assay.

Experimental Workflow: 5-HT2A Receptor Binding Assay

This workflow outlines a radioligand binding assay to measure the affinity of this compound for the 5-HT2A receptor.

Caption: Workflow for 5-HT2A receptor binding assay.

Pharmacokinetics and Metabolism

This compound has a low oral bioavailability of approximately 21% and an elimination half-life of around 2.8 hours after a single dose, which increases to 4.0 hours with chronic administration.[6][7] It undergoes extensive first-pass metabolism in the liver, forming two major active metabolites: CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine).[1] These metabolites are also pharmacologically active, with CRE-10086 showing greater affinity for the serotonin transporter and 5-HT2A/2C receptors than the parent compound.[1]

Conclusion

N,N-Dimethyl-2,2-diphenoxyethylamine (this compound) is a pharmacologically interesting molecule with a distinct mechanism of action. This guide has provided a detailed overview of its physicochemical properties, proposed synthetic and analytical protocols, and experimental workflows for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working with this and similar compounds. It is important to note that this compound was withdrawn from the market due to concerns about hepatotoxicity, a factor that should be carefully considered in any future research or development efforts.[1]

References

- 1. This compound | C16H19NO2 | CID 36109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]

- 4. repository.qu.edu.iq [repository.qu.edu.iq]

- 5. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analytical methods for the quantitative determination of selective serotonin reuptake inhibitors for therapeutic drug monitoring purposes in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of CRE-10086 and CRE-10357 in the Pharmacological Profile of Medifoxamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medifoxamine, a withdrawn antidepressant agent, presents a complex pharmacological profile that is significantly influenced by its active metabolites. This technical guide delineates the roles of its two primary active metabolites, CRE-10086 and CRE-10357, in shaping the overall mechanism of action of the parent compound. While this compound itself exhibits a modest affinity for dopamine and serotonin transporters and 5-HT2A/2C receptors, its metabolites demonstrate a more potent and varied interaction with these key targets. This document summarizes the available quantitative pharmacological data, provides insights into the likely experimental methodologies, and visualizes the metabolic and signaling pathways to offer a comprehensive understanding for research and drug development professionals.

Introduction

This compound (formerly marketed as Clédial and Gerdaxyl) is an atypical antidepressant that was available in several European markets before its withdrawal due to concerns of hepatotoxicity.[1] Its mechanism of action was characterized as being distinct from typical tricyclic antidepressants, notably lacking significant anticholinergic and alpha-adrenergic blocking properties.[1] Pharmacologically, this compound is a weak dopamine reuptake inhibitor and an even weaker serotonin reuptake inhibitor, with antagonist activity at 5-HT2A and 5-HT2C receptors.[1]

Crucially, this compound undergoes extensive first-pass metabolism in the liver, leading to the formation of two pharmacologically active metabolites: CRE-10086 (N-methyl-2,2-diphenoxyethylamine) and CRE-10357 (N,N-dimethyl-2-hydroxyphenoxy-2-phenoxyethylamine).[1] These metabolites are understood to contribute significantly to the therapeutic effects and overall pharmacological signature of this compound, with evidence suggesting they possess greater activity than the parent drug.[1]

Quantitative Pharmacology

The in vitro pharmacological profiles of this compound and its primary active metabolites, CRE-10086 and CRE-10357, have been characterized by their binding affinities (IC50 values) at key monoamine transporters and serotonin receptors. The available data are summarized in the table below for direct comparison.

| Compound | Target | IC50 (nM) |

| This compound | Dopamine Transporter (DAT) | Weak inhibitor |

| Serotonin Transporter (SERT) | 1500 | |

| 5-HT2A Receptor | 950 | |

| 5-HT2C Receptor | 980 | |

| CRE-10086 | Serotonin Transporter (SERT) | 450 |

| 5-HT2A Receptor | 330 | |

| 5-HT2C Receptor | 700 | |

| CRE-10357 | Serotonin Transporter (SERT) | 660 |

| 5-HT2A Receptor | 1600 | |

| 5-HT2C Receptor | 6300 |

Data sourced from publicly available pharmacological information.[1]

In-depth Analysis of Metabolite Pharmacology

The data clearly indicate that the metabolites of this compound possess distinct and, in some cases, more potent pharmacological activity than the parent compound.

-

CRE-10086 emerges as a significantly more potent inhibitor of the serotonin transporter (SERT) and a more potent antagonist of the 5-HT2A and 5-HT2C receptors compared to this compound.[1] Its approximately 3.3-fold higher affinity for SERT and roughly 2.9-fold and 1.4-fold increased affinities for 5-HT2A and 5-HT2C receptors, respectively, suggest that CRE-10086 is a major contributor to the serotonergic effects of this compound.[1]

-

CRE-10357 also demonstrates a higher affinity for the serotonin transporter than the parent drug, being approximately 2.3 times more potent.[1] However, its antagonist activity at the 5-HT2A and 5-HT2C receptors is considerably weaker than both this compound and CRE-10086.[1]

Neither this compound nor its metabolites show significant affinity for the 5-HT1A, 5-HT1B, 5-HT1D, or 5-HT3 receptors, with IC50 values greater than 10,000 nM.[1]

Postulated Experimental Protocols

While the primary research articles detailing the specific experimental methodologies for the determination of the IC50 values for CRE-10086 and CRE-10357 are not available in the public domain, standard pharmacological practices suggest the use of the following protocols:

Radioligand Binding Assays

-

Objective: To determine the in vitro binding affinity (IC50) of the test compounds (this compound, CRE-10086, CRE-10357) for the serotonin transporter (SERT), 5-HT2A, and 5-HT2C receptors.

-

General Methodology:

-

Receptor Preparation: Membranes are prepared from cells stably expressing the human recombinant target receptor (e.g., HEK293 cells expressing hSERT, h5-HT2A, or h5-HT2C) or from specific brain regions of rodents known to have high densities of the target receptor.

-

Radioligand Selection: A specific radiolabeled ligand with high affinity for the target receptor is chosen. For example:

-

SERT: [³H]-Citalopram or [³H]-Paroxetine

-

5-HT2A: [³H]-Ketanserin or [³H]-Spiperone

-

5-HT2C: [³H]-Mesulergine

-

-

Assay Incubation: The prepared membranes, the radioligand, and varying concentrations of the unlabeled test compound are incubated in a suitable buffer.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove non-specific binding.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its active metabolites.

Pharmacological Target Interactions

Caption: Comparative pharmacological actions at key targets.

Conclusion

The pharmacological activity of this compound is not solely attributable to the parent molecule but is a composite effect of the parent drug and its two primary active metabolites, CRE-10086 and CRE-10357. The in vitro data strongly suggest that CRE-10086, in particular, is a more potent modulator of serotonergic systems than this compound itself, exhibiting higher affinity for the serotonin transporter and 5-HT2A/2C receptors. CRE-10357 also contributes to serotonin transporter inhibition. A comprehensive understanding of the distinct pharmacological profiles of these metabolites is, therefore, essential for interpreting the clinical effects and side-effect profile of this compound. For future drug development endeavors targeting similar pharmacological profiles, a thorough characterization of the activity of major metabolites is critical to accurately predict the clinical pharmacology of a new chemical entity.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Medifoxamine's 5-HT2A Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medifoxamine, an atypical antidepressant, has demonstrated antagonist activity at the serotonin 2A (5-HT2A) receptor.[1] This receptor, a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway, is a significant target in the development of therapeutics for various neuropsychiatric disorders.[1][2] Activation of the 5-HT2A receptor initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This subsequently triggers an increase in intracellular calcium levels.[2]

These application notes provide detailed protocols for two common cell-based functional assays to characterize the 5-HT2A receptor antagonism of this compound: the Calcium Flux Assay and the Inositol Phosphate Accumulation Assay.

Data Presentation

The following tables summarize the reported binding affinity and functional potency of this compound and its active metabolites at the 5-HT2A receptor.

Table 1: Binding Affinity of this compound and Metabolites at the 5-HT2A Receptor

| Compound | Kᵢ (nM) |

| This compound | ~1000[3] |

Table 2: Functional Antagonism (IC₅₀) of this compound and Metabolites at the 5-HT2A Receptor

| Compound | IC₅₀ (nM) |

| This compound | 950[1] |

| CRE-10086 (metabolite) | 330[1] |

| CRE-10357 (metabolite) | 1600[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the 5-HT2A receptor signaling pathway and the general workflow for assessing antagonist activity.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Caption: General workflow for a 5-HT2A antagonist assay.

Experimental Protocols

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration following 5-HT2A receptor activation. An antagonist will inhibit this agonist-induced calcium release.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

-

Probenecid: (optional, to prevent dye leakage from cells).

-

5-HT2A Agonist: Serotonin (5-Hydroxytryptamine).

-

Test Compound: this compound.

-

Positive Control: A known 5-HT2A antagonist (e.g., Ketanserin).

-

Negative Control: Vehicle (e.g., DMSO).

-

Plate Reader: A fluorescence plate reader with kinetic reading capabilities and appropriate filters for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).

Protocol:

-

Cell Plating:

-

Seed the 5-HT2A expressing cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

-

Aspirate the cell culture medium from the wells and add the dye loading solution.

-

Incubate the plate for 45-60 minutes at 37°C, protected from light.

-

-

Compound and Agonist Preparation:

-

Prepare serial dilutions of this compound, the positive control antagonist, and the vehicle in assay buffer.

-

Prepare the 5-HT2A agonist (Serotonin) at a concentration that elicits a submaximal response (EC₈₀) to allow for the detection of antagonist inhibition.

-

-

Antagonist Pre-incubation:

-

After the dye loading incubation, add the prepared dilutions of this compound, positive control, or vehicle to the respective wells.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Measurement of Calcium Flux:

-

Place the microplate into the fluorescence plate reader.

-

Set the instrument to record the fluorescence signal over time (kinetic read).

-

Establish a baseline reading for a few seconds.

-

Use the instrument's injector to add the EC₈₀ concentration of the 5-HT2A agonist to all wells simultaneously.

-

Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, following receptor activation. Antagonists will block the agonist-induced accumulation of IP1.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Cell Culture Medium: As described for the Calcium Flux Assay.

-

Stimulation Buffer: Typically provided in commercially available IP-One HTRF® assay kits.

-

Lysis Buffer: Typically provided in commercially available IP-One HTRF® assay kits.

-

Detection Reagents: IP1-d2 and Anti-IP1 Cryptate, as provided in kits like the IP-One HTRF® assay kit.

-

Lithium Chloride (LiCl): To inhibit the degradation of IP1.

-

5-HT2A Agonist: Serotonin.

-

Test Compound: this compound.

-

Positive Control: A known 5-HT2A antagonist (e.g., Ketanserin).

-

Negative Control: Vehicle (e.g., DMSO).

-

Plate Reader: An HTRF®-compatible plate reader.

Protocol:

-

Cell Plating:

-

Plate the 5-HT2A expressing cells in a suitable microplate (e.g., 96-well or 384-well) and incubate overnight as previously described.

-

-

Compound and Agonist Preparation:

-

Prepare serial dilutions of this compound, the positive control antagonist, and the vehicle in stimulation buffer containing LiCl.

-

Prepare the 5-HT2A agonist (Serotonin) at a concentration that gives a robust signal (e.g., EC₁₀₀).

-

-

Antagonist Pre-incubation and Stimulation:

-

Aspirate the cell culture medium.

-

Add the prepared dilutions of this compound, positive control, or vehicle to the wells.

-

Immediately add the 5-HT2A agonist to the wells (co-incubation is also an option depending on the desired assay format).

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

Cell Lysis and Detection:

-

Add the lysis buffer containing the HTRF® detection reagents (IP1-d2 and Anti-IP1 Cryptate) to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Measurement:

-

Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF® ratio (Acceptor signal / Donor signal * 10,000).

-

The amount of IP1 produced is inversely proportional to the HTRF® signal.

-

Normalize the data based on the signal from the vehicle control (agonist-stimulated) and a control with no agonist.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the curve to determine the IC₅₀ value.

-

References

Application Notes and Protocols: In Vitro Assessment of Medifoxamine on Dopamine Reuptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medifoxamine is an atypical antidepressant that has been shown to act as a serotonin-dopamine reuptake inhibitor (SDRI).[1] Its pharmacological profile suggests a preferential, albeit weak, inhibition of the dopamine transporter (DAT) over the serotonin transporter (SERT).[1] This document provides detailed application notes and protocols for the in vitro assessment of this compound's effects on dopamine reuptake, targeting researchers, scientists, and drug development professionals. The following sections offer a summary of available quantitative data, detailed experimental methodologies for key assays, and visualizations of experimental workflows and signaling pathways.

Data Presentation

The following table summarizes the available quantitative data on the in vitro pharmacological profile of this compound and its active metabolites. It is important to note that while this compound is characterized as a dopamine reuptake inhibitor, specific public domain literature with a definitive IC50 or Ki value for its activity at the dopamine transporter (DAT) is not consistently available.

| Compound | Target | Parameter | Value (nM) |

| This compound | Serotonin Transporter (SERT) | IC50 | 1,500[1] |

| Dopamine Transporter (DAT) | IC50 / Ki | Weak inhibition reported, specific value not consistently available in cited literature. | |

| 5-HT2A Receptor | IC50 | 950[1] | |

| 5-HT2C Receptor | IC50 | 980[1] | |

| CRE-10086 (Metabolite) | Serotonin Transporter (SERT) | IC50 | 450[1] |

| 5-HT2A Receptor | IC50 | 330[1] | |

| 5-HT2C Receptor | IC50 | 700[1] | |

| CRE-10357 (Metabolite) | Serotonin Transporter (SERT) | IC50 | 660[1] |

| 5-HT2A Receptor | IC50 | 1,600[1] | |

| 5-HT2C Receptor | IC50 | 6,300[1] |

Experimental Protocols

Two primary in vitro assays are crucial for characterizing the inhibitory activity of compounds like this compound on the dopamine transporter: Radioligand Binding Assays and Synaptosomal Dopamine Uptake Assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the affinity of a test compound (e.g., this compound) for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand.

-

Non-specific binding control: GBR 12909 or other potent DAT inhibitor.

-

Test compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hDAT cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or near its Kd value).

-

A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a saturating concentration of a potent DAT inhibitor (e.g., 10 µM GBR 12909).

-

Add the prepared cell membrane suspension.

-

-

Incubate the plate at a specified temperature and duration (e.g., 2 hours at 4°C).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-